3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride
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Overview
Description
GSK 1562590 hydrochloride is a high affinity and selective urotensin II receptor antagonist. It is known for its ability to suppress human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo, and inhibit the urotensin-II-induced increase in mean blood pressure in vivo . This compound is primarily used for research purposes under agreement from GlaxoSmithKline .
Preparation Methods
The synthesis of GSK 1562590 hydrochloride involves several steps. The chemical name of the compound is N-[(1R)-1-[3’-(Aminocarbonyl)[1,1’-biphenyl]-4-yl]-2-(1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro-N-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide hydrochloride . The preparation of this compound typically involves the following steps:
Formation of the biphenyl intermediate: This step involves the reaction of a biphenyl derivative with an appropriate amine to form the aminocarbonyl biphenyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzoxazine ring.
Introduction of the pyrrolidinyl group: The pyrrolidinyl group is introduced through a substitution reaction.
Final steps:
Chemical Reactions Analysis
GSK 1562590 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and benzoxazine rings
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions used but generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
GSK 1562590 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the urotensin II receptor and its role in various physiological processes.
Biology: The compound is used to investigate the role of urotensin II in cardiovascular biology, particularly its effects on blood pressure and vascular contraction.
Medicine: Research involving GSK 1562590 hydrochloride aims to develop new therapeutic strategies for conditions related to urotensin II, such as hypertension and heart failure.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting the urotensin II receptor
Mechanism of Action
GSK 1562590 hydrochloride exerts its effects by selectively antagonizing the urotensin II receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking the receptor, GSK 1562590 hydrochloride inhibits the effects of urotensin II, leading to reduced vascular contraction and lower blood pressure .
Comparison with Similar Compounds
GSK 1562590 hydrochloride is unique in its high affinity and selectivity for the urotensin II receptor. Similar compounds include:
Palosuran: Another urotensin II receptor antagonist, but with different pharmacokinetic properties.
SB-657510: A compound with similar receptor affinity but different selectivity profiles.
KR-36676: Another urotensin II receptor antagonist with distinct chemical structure and pharmacological properties
GSK 1562590 hydrochloride stands out due to its prolonged pharmacodynamic activity and high selectivity for the urotensin II receptor .
Properties
Molecular Formula |
C30H31Cl3N4O4 |
---|---|
Molecular Weight |
617.9 g/mol |
IUPAC Name |
3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H |
InChI Key |
XTVXEMMIPYMBLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl |
Origin of Product |
United States |
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